

Application Notes and Protocols: In Vitro Resistance Selection for GSK3739937

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Zegravirimat

Cat. No.: B12392833

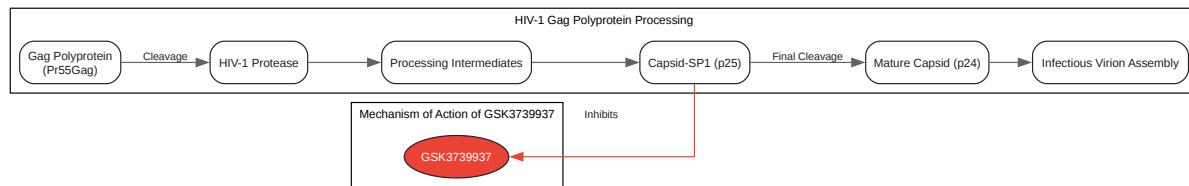
[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

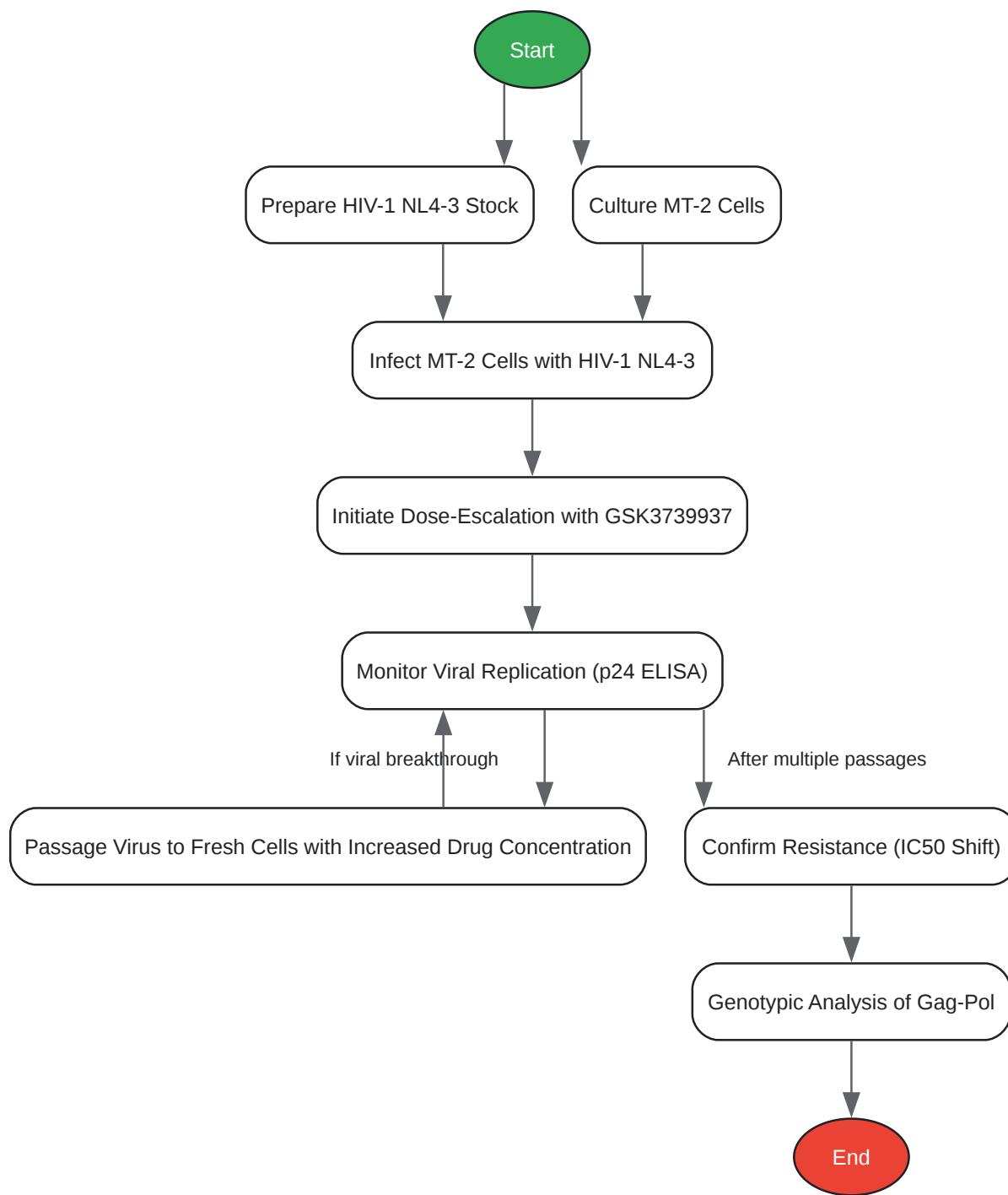
This document provides a detailed methodology for the in vitro selection of resistance to GSK3739937, an investigational inhibitor of HIV-1 maturation. The protocol outlines a dose-escalation strategy using the HIV-1 NL4-3 laboratory strain in MT-2 cells. This process allows for the identification and characterization of viral mutations that confer reduced susceptibility to GSK3739937. Understanding these resistance pathways is critical for the clinical development of this compound and for anticipating potential mechanisms of treatment failure. The protocols provided herein cover cell and virus propagation, the dose-escalation selection procedure, monitoring of viral replication via p24 antigen quantification, and genotypic analysis of the HIV-1 Gag-Pol gene to identify resistance-associated mutations.

Introduction


GSK3739937 is an inhibitor of HIV-1 maturation that functions by interfering with the final proteolytic cleavage of the Gag polyprotein, specifically the processing of the capsid-spacer peptide 1 (CA-SP1) junction. This inhibition leads to the production of immature, non-infectious virions. The emergence of drug resistance is a significant challenge for all antiretroviral therapies. Therefore, a thorough understanding of the genetic determinants of resistance to GSK3739937 is essential for its development and clinical use. In vitro resistance selection studies are a primary method for predicting clinical resistance mechanisms. By culturing HIV-1

in the presence of increasing concentrations of the drug, it is possible to select for and identify mutations that allow the virus to replicate in the presence of the inhibitor.

This application note provides a comprehensive set of protocols to guide researchers in performing in vitro resistance selection studies for GSK3739937.


Signaling Pathways and Experimental Workflow

The following diagrams illustrate the mechanism of action of GSK3739937 and the experimental workflow for the in vitro resistance selection protocol.

[Click to download full resolution via product page](#)

Caption: Mechanism of action of the HIV-1 maturation inhibitor GSK3739937.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for in vitro resistance selection.

Data Presentation

The following table summarizes the known resistance-associated mutations for GSK3739937 identified through in vitro selection experiments.

Mutation	Gene Region	Selection Condition	Fold Change in EC50
A364V	Gag (SP1)	Escalating GSK3739937 concentrations	Data not publicly available
T332P	Gag (CA)	Escalating GSK3739937 concentrations	Data not publicly available
L363W	Gag (CA)	Escalating GSK3739937 concentrations	Data not publicly available
H144Y/V362I/R384K	Gag (CA/SP1)	Escalating GSK3739937 concentrations	Data not publicly available

Experimental Protocols

Protocol 1: Cell and Virus Stock Preparation

1.1. MT-2 Cell Culture

- Culture MT-2 cells in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
- Maintain cell cultures at 37°C in a humidified atmosphere with 5% CO2.
- Split the cells every 2-3 days to maintain a density between 0.5×10^6 and 2×10^6 cells/mL.

1.2. HIV-1 NL4-3 Virus Stock Preparation

- To generate a high-titer virus stock, transfect 293T cells with the pNL4-3 proviral DNA plasmid using a suitable transfection reagent.
- Harvest the cell culture supernatant 48-72 hours post-transfection.
- Clarify the supernatant by centrifugation at 3,000 x g for 10 minutes to remove cell debris.
- Filter the supernatant through a 0.45 µm filter.
- Aliquot the virus stock and store at -80°C.
- Determine the 50% tissue culture infectious dose (TCID50) of the virus stock using a standard endpoint dilution assay in MT-2 cells.

Protocol 2: In Vitro Resistance Selection by Dose-Escalation

- Seed MT-2 cells at a density of 0.5×10^6 cells/mL in a 24-well plate.
- Infect the cells with the HIV-1 NL4-3 virus stock at a multiplicity of infection (MOI) of 0.01.
- After 4 hours of infection, wash the cells to remove the initial inoculum and resuspend them in fresh culture medium.
- Divide the infected cell culture into multiple parallel flasks.
- To one set of flasks, add GSK3739937 at a starting concentration equal to the EC50 value for the wild-type virus. To another set, maintain a drug-free control culture.
- Incubate the cultures at 37°C and monitor for cytopathic effects (syncytia formation) and viral replication by measuring the p24 antigen concentration in the supernatant every 3-4 days (see Protocol 3).
- When viral replication in the drug-treated culture reaches a level comparable to the early-stage replication of the drug-free control (indicating viral breakthrough), passage the virus.
- To passage the virus, transfer a small volume of the cell-free supernatant from the resistant culture to a new flask of fresh, uninfected MT-2 cells.

- At each subsequent passage, double the concentration of GSK3739937.
- Continue this process of monitoring and passaging with escalating drug concentrations for at least 15-20 passages or until a significant decrease in susceptibility is observed.

Protocol 3: Quantification of Viral Replication by p24 Antigen ELISA

- Collect cell culture supernatant at specified time points during the resistance selection experiment.
- Clarify the supernatant by centrifugation to remove any cells.
- Quantify the amount of p24 antigen in the supernatant using a commercially available HIV-1 p24 ELISA kit, following the manufacturer's instructions. A general protocol is as follows:
 - Coat a 96-well plate with a capture antibody specific for HIV-1 p24.
 - Add diluted supernatant samples and p24 standards to the wells and incubate.
 - Wash the wells and add a biotinylated detector antibody.
 - After another incubation and wash, add streptavidin-horseradish peroxidase (HRP) conjugate.
 - Add a TMB substrate and stop the reaction with a stop solution.
 - Read the absorbance at 450 nm using a microplate reader.
- Calculate the p24 concentration in the samples based on the standard curve.

Protocol 4: Genotypic Analysis of Resistance Mutations

- Once a resistant virus population has been selected, isolate viral RNA from the culture supernatant using a commercial viral RNA extraction kit.
- Perform reverse transcription-polymerase chain reaction (RT-PCR) to amplify the Gag-Pol region of the HIV-1 genome. Use primers that flank the region where resistance mutations to

maturity inhibitors are known to occur.

- Purify the PCR product.
- Sequence the purified PCR product using Sanger sequencing. It is recommended to sequence in both the forward and reverse directions.
- Align the obtained sequences with the wild-type HIV-1 NL4-3 Gag-Pol sequence to identify any nucleotide and amino acid changes.
- Analyze the identified mutations for their potential role in conferring resistance to GSK3739937.

Conclusion

The protocols described in this application note provide a robust framework for the in vitro selection and characterization of HIV-1 resistance to the maturation inhibitor GSK3739937. The successful application of these methods will enable researchers to identify key resistance mutations, understand the mechanisms of resistance, and inform the ongoing development and future clinical application of this novel antiretroviral agent. Careful and consistent execution of these protocols is essential for generating reliable and reproducible data on the resistance profile of GSK3739937.

- To cite this document: BenchChem. [Application Notes and Protocols: In Vitro Resistance Selection for GSK3739937]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12392833#gsk3739937-in-vitro-resistance-selection-protocol\]](https://www.benchchem.com/product/b12392833#gsk3739937-in-vitro-resistance-selection-protocol)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com